molecular formula C12H18BFN2O2 B1395649 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid CAS No. 1334401-01-2

3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid

Cat. No.: B1395649
CAS No.: 1334401-01-2
M. Wt: 252.1 g/mol
InChI Key: HITTZMNYLRWKIZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a fluorine atom, a boronic acid group, and a piperazine ring, making it a versatile intermediate for various chemical reactions and syntheses.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of this compound with a suitable boronic acid precursor under controlled conditions.

  • Piperazine Derivatives: The piperazine ring can be introduced through a reaction involving this compound and a piperazine derivative.

  • Fluorination: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Types of Reactions:

  • Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic acid group to boronic alcohols.

  • Substitution: Substitution reactions involving the fluorine atom or the piperazine ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Boronic Esters: Formed through the reaction of boronic acids with alcohols or phenols.

  • Boronic Alcohols: Resulting from the reduction of boronic acids.

  • Substituted Derivatives: Various derivatives can be formed based on the substitution reactions involving the fluorine atom or the piperazine ring.

Scientific Research Applications

3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

  • Industry: The compound is utilized in the production of advanced materials and chemical reagents.

Mechanism of Action

The mechanism by which 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other functional groups, leading to the modulation of biological processes. The piperazine ring can interact with various receptors and enzymes, influencing their activity.

Comparison with Similar Compounds

  • 3-Fluoro-4-((4-methylpiperazin-1-yl)phenyl)methanol: This compound differs by having a hydroxyl group instead of a boronic acid group.

  • 3-Fluoro-4-((4-methylpiperazin-1-yl)propoxy)quinolin-4-yloxyaniline: This compound features a quinoline ring and an additional propoxy group.

Uniqueness: 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is unique due to its combination of fluorine, boronic acid, and piperazine functionalities, which provide versatility in chemical reactions and biological interactions.

Properties

IUPAC Name

[3-fluoro-4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13(17)18)8-12(10)14/h2-3,8,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITTZMNYLRWKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCN(CC2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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